molecular formula C21H20O5 B11254803 propan-2-yl [(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]acetate

propan-2-yl [(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]acetate

Cat. No.: B11254803
M. Wt: 352.4 g/mol
InChI Key: OXHNRTLHYYWENH-UHFFFAOYSA-N
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Description

PROPAN-2-YL 2-[(4-METHYL-2-OXO-3-PHENYL-2H-CHROMEN-6-YL)OXY]ACETATE is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .

Preparation Methods

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Substitution reactions can occur at various positions on the coumarin ring, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

PROPAN-2-YL 2-[(4-METHYL-2-OXO-3-PHENYL-2H-CHROMEN-6-YL)OXY]ACETATE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of PROPAN-2-YL 2-[(4-METHYL-2-OXO-3-PHENYL-2H-CHROMEN-6-YL)OXY]ACETATE involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar compounds to PROPAN-2-YL 2-[(4-METHYL-2-OXO-3-PHENYL-2H-CHROMEN-6-YL)OXY]ACETATE include other coumarin derivatives such as:

These compounds share similar chemical structures and properties but differ in their specific biological activities and applications.

Properties

Molecular Formula

C21H20O5

Molecular Weight

352.4 g/mol

IUPAC Name

propan-2-yl 2-(4-methyl-2-oxo-3-phenylchromen-6-yl)oxyacetate

InChI

InChI=1S/C21H20O5/c1-13(2)25-19(22)12-24-16-9-10-18-17(11-16)14(3)20(21(23)26-18)15-7-5-4-6-8-15/h4-11,13H,12H2,1-3H3

InChI Key

OXHNRTLHYYWENH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OCC(=O)OC(C)C)C3=CC=CC=C3

Origin of Product

United States

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